(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Isopropylidene Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, a naturally occurring prostaglandin with significant physiological roles. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2, in particular, is known for its role in inflammation, fever, and the induction of labor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Isopropylidene Prostaglandin E2 typically involves the modification of the Prostaglandin E2 molecule. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin E2 through a series of enzymatic reactions involving cyclooxygenase (COX) enzymes . The isopropylidene group is introduced through a chemical reaction that involves the use of isopropylidene acetone under acidic conditions .
Industrial Production Methods: Industrial production of 20-Isopropylidene Prostaglandin E2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 20-Isopropylidene Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
20-Isopropylidene Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prostaglandins under various chemical conditions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions like pulmonary hypertension and reproductive health.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 20-Isopropylidene Prostaglandin E2 involves its interaction with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4). These receptors are G-protein-coupled receptors that mediate various physiological responses, including inflammation, pain, and smooth muscle contraction. The binding of 20-Isopropylidene Prostaglandin E2 to these receptors activates intracellular signaling pathways, leading to the production of secondary messengers like cyclic AMP (cAMP) and the activation of protein kinases .
Comparison with Similar Compounds
Prostaglandin E1 (Alprostadil): Used in the treatment of erectile dysfunction and to maintain the patency of the ductus arteriosus in newborns.
Prostaglandin F2α (Dinoprost): Used to induce labor and control postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): Used in the treatment of pulmonary arterial hypertension
Uniqueness: 20-Isopropylidene Prostaglandin E2 is unique due to its specific structural modification, which imparts distinct pharmacological properties. This modification can enhance its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
59982-03-5 |
---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H36O5/c1-17(2)10-6-5-7-11-18(24)14-15-20-19(21(25)16-22(20)26)12-8-3-4-9-13-23(27)28/h3,8,10,14-15,18-20,22,24,26H,4-7,9,11-13,16H2,1-2H3,(H,27,28)/b8-3-,15-14+/t18-,19+,20+,22+/m0/s1 |
InChI Key |
STPUFZJFXIWGCZ-SIIFEQSASA-N |
SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
Isomeric SMILES |
CC(=CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)C |
Canonical SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
Synonyms |
20-isopropylidene PGE2 20-isopropylidene prostaglandin E2 CS 412 CS-412 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.